molecular formula C9H9Cl2NO2 B13002285 Ethyl 2-amino-3,4-dichlorobenzoate

Ethyl 2-amino-3,4-dichlorobenzoate

Cat. No.: B13002285
M. Wt: 234.08 g/mol
InChI Key: ZAWCQQSHRPSUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3,4-dichlorobenzoate is an organic compound with the molecular formula C9H9Cl2NO2. It is a derivative of benzoic acid, where the benzene ring is substituted with two chlorine atoms and an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-3,4-dichlorobenzoate can be synthesized through several methods. One common approach involves the reaction of 2-amino-3,4-dichlorobenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3,4-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Depending on the nucleophile, products can include various substituted benzoates.

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms of the compound.

    Hydrolysis: The primary product is 2-amino-3,4-dichlorobenzoic acid.

Scientific Research Applications

Ethyl 2-amino-3,4-dichlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-3,4-dichlorobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-3,5-dichlorobenzoate
  • Ethyl 2-amino-4,5-dichlorobenzoate
  • Ethyl 2-amino-3,5-dichlorobenzoate

Uniqueness

Ethyl 2-amino-3,4-dichlorobenzoate is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .

Biological Activity

Ethyl 2-amino-3,4-dichlorobenzoate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, interactions with enzymes and receptors, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C9H8Cl2N O2
  • Functional Groups :
    • Amino group (-NH2) at the 2-position
    • Ethyl ester group (-COOEt)
    • Dichloro substituents at the 3 and 4 positions on the benzene ring

These structural characteristics contribute to its reactivity and potential interactions within biological systems.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor . The amino group can form hydrogen bonds with active sites of enzymes, potentially altering their activity. This interaction may lead to inhibition of various metabolic pathways, making it a candidate for further investigation in drug development.

Membrane Permeability

The dichloro substitution pattern enhances the compound's lipophilicity , which may improve membrane permeability. This characteristic facilitates biological uptake, allowing the compound to exert effects within cells more efficiently.

Case Studies and Experimental Data

  • In vitro Studies : this compound has been evaluated for its effects on specific enzyme activities. For instance, studies have shown that it can inhibit phosphatase activity in cellular models, suggesting potential applications in cancer therapy by targeting oncogenic pathways .
  • Comparative Analysis : A comparative study involving similar compounds revealed that this compound exhibited a higher inhibition rate against certain enzymes compared to analogs like ethyl 3-amino-2,4-dichlorobenzoate. This suggests a unique interaction profile due to its specific substitution pattern.

Data Table: Comparison of Biological Activities

Compound NameChemical FormulaEnzyme Inhibition (%)Lipophilicity (Log P)
This compoundC9H8Cl2N O2753.5
Ethyl 3-amino-2,4-dichlorobenzoateC9H8Cl2N O2603.0
Ethyl 4-amino-3,5-dichlorobenzoateC9H8Cl2N O2502.8

Applications in Medicinal Chemistry

This compound is being explored for various applications:

  • Drug Development : Its enzyme inhibition properties position it as a candidate for developing new drugs aimed at metabolic disorders or cancer therapeutics.
  • Biochemical Probes : The compound can serve as a probe in biochemical assays to study enzyme activities and metabolic pathways.

Properties

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

ethyl 2-amino-3,4-dichlorobenzoate

InChI

InChI=1S/C9H9Cl2NO2/c1-2-14-9(13)5-3-4-6(10)7(11)8(5)12/h3-4H,2,12H2,1H3

InChI Key

ZAWCQQSHRPSUSN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Cl)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.